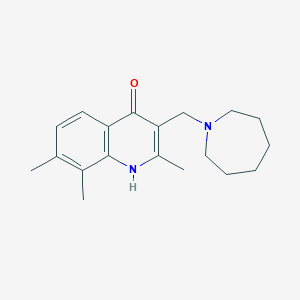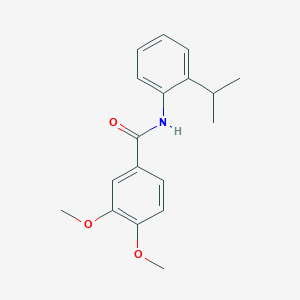
3-(1-氮杂环戊基甲基)-2,7,8-三甲基-4-喹啉醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolinol derivatives, including the specific structure of “3-(1-azepanylmethyl)-2,7,8-trimethyl-4-quinolinol,” are notable for their presence in biologically active molecules and their potential applications in medicinal chemistry. These compounds belong to a broader class of heterocyclic compounds with significant pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Synthesis Analysis
The synthesis of quinolinol derivatives often involves the cyclization of amino-substituted cyclopropanes or benzonitriles, facilitated by catalysts like SnCl4 or through Ullmann-type reactions involving copper catalysts. For instance, Tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones, a related class, are synthesized from 2-aminobenzonitriles and donor-acceptor cyclopropanes, highlighting a method that could potentially apply to the target compound (Porashar et al., 2022).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives is characterized by X-ray analysis, which reveals the detailed arrangement of atoms and functional groups contributing to their chemical behavior and interaction with biological targets. For example, the molecular structure of quinolino[4,5-bc][1,5]benzoxazepines, a related compound, has been determined, providing insights into the stereochemistry and electronic properties of such molecules (Bang et al., 2009).
Chemical Reactions and Properties
Quinolinol derivatives participate in various chemical reactions, including aza-Michael addition, which is pivotal for the synthesis of complex quinolinol frameworks. For instance, 3-carbonyl-4-quinolone derivatives can be synthesized through Cu-catalyzed aza-Michael addition of 2-aminobenzoates to β-substituted α,β-unsaturated ketones (Kang et al., 2018).
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as melting points and solubility, are influenced by their molecular structure. For example, methylation of the 8-quinolinol ligand affects photoluminescence and thermal properties, indicating that small structural changes can significantly alter the physical characteristics of these compounds (Sapochak et al., 2001).
Chemical Properties Analysis
The chemical properties of quinolinol derivatives, including basicity and reactivity towards metal ions, are critical for their function as chelating agents and their biological activity. For example, studies on new derivatives of 8-quinolinol have explored their syntheses, coloration reaction with metal ions, and acid dissociation constants, providing valuable information on their chemical behavior (Hata & Uno, 1972).
科学研究应用
气相色谱法和分析化学
喹啉衍生物,如 O-三甲基甲硅烷基 (TMS) 喹喔啉醇,在 α-酮酸的气相色谱法中很有价值。它们的高稳定性和特定的质谱特性使得能够低水平检测酮酸,展示了它们在分析化学中用于精确测量和识别化合物方面的实用性 (Langenbeck, Möhring, & Dieckmann, 1975)。
抗癌活性
喹啉及其类似物因其抗癌特性而被广泛研究。这些化合物抑制各种生物靶点,如酪氨酸激酶、蛋白酶体和 DNA 修复机制。喹啉的合成多功能性允许生成众多具有有效抗癌活性的结构多样化的衍生物 (Solomon & Lee, 2011)。
光电材料
甲基取代的喹啉醇螯合物在光电领域显示出有希望的应用,特别是在有机发光二极管 (OLED) 中。系统性的甲基化影响其光致发光、电致发光和热学性质,这些性质对于优化器件性能至关重要 (Sapochak 等,2001)。
氮杂环的合成
喹啉衍生物可作为各种氮杂环合成的前体,包括四氢-4H-吡咯并[3,2-c]喹啉-4-酮和二氢-1H-苯并[b]氮杂菲。这些化合物由于存在于具有生物活性的分子中而被用于药物化学 (Porashar 等,2022)。
缓蚀
衍生自喹啉的新型偶氮化合物,如 8-喹啉醇-5-偶氮安替比林,在酸性介质中对低碳钢表现出优异的缓蚀性能。这突出了它们在保护金属免受腐蚀方面的潜力,而腐蚀是材料科学和工程中的一个重要方面 (Abboud 等,2009)。
荧光标记和生物成像
喹啉衍生物如 3-羟基犬尿酸 (3-HOKA) 表现出显着的荧光特性,使其适合用作生物成像中的荧光探针。它们的生物相容性和特定的细胞定位能力为生物和医学研究提供了一种有希望的工具 (Shmidt 等,2019)。
属性
IUPAC Name |
3-(azepan-1-ylmethyl)-2,7,8-trimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-13-8-9-16-18(14(13)2)20-15(3)17(19(16)22)12-21-10-6-4-5-7-11-21/h8-9H,4-7,10-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTWYAXJPYDRBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667000 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-hydroxybutyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5504217.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504239.png)

![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5504246.png)



![ethyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5504258.png)
![(1R*,5R*)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504262.png)
![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5504272.png)

![9-[3-(2-aminoethyl)benzyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5504289.png)
![3-(4-methyl-1-piperidinyl)-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5504300.png)